Levonorgestrel-d6, also known as (-)-Norgestrel-d6, is a deuterated analog of levonorgestrel, a synthetic progestin commonly used in hormonal contraceptives. The compound is characterized by the presence of six deuterium atoms, which are isotopes of hydrogen, incorporated into its molecular structure. This modification enhances its stability and allows for precise tracking in analytical chemistry applications.
Levonorgestrel-d6 is synthesized from levonorgestrel through specific chemical reactions that replace certain hydrogen atoms with deuterium. It is primarily produced for research and analytical purposes, particularly in pharmacokinetic studies and method validation for hormone quantification.
Levonorgestrel-d6 falls under the category of synthetic progestins and is classified as a steroid hormone. Its chemical structure is similar to natural progesterone but modified to enhance its pharmacological properties.
The synthesis of levonorgestrel-d6 involves several steps that typically include:
The synthesis process must be carefully controlled to achieve the desired isotopic labeling without compromising the integrity of the levonorgestrel structure. Analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the incorporation of deuterium and assess purity.
The molecular formula for levonorgestrel-d6 is , reflecting the six deuterium atoms in place of hydrogen atoms. The compound maintains a steroidal framework typical of progestins, featuring:
Levonorgestrel-d6 can participate in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
The kinetics and mechanisms of these reactions can be studied using techniques such as liquid chromatography coupled with mass spectrometry, allowing for real-time monitoring of reaction progress and product identification.
Levonorgestrel-d6 functions similarly to other progestins by binding to progesterone receptors in target tissues. The mechanism involves:
Relevant analytical techniques such as differential scanning calorimetry can provide insights into thermal properties and stability under various conditions.
Levonorgestrel-d6 serves multiple scientific purposes:
Levonorgestrel-d6 (C₂₁H₂₂D₆O₂; MW 318.48 g/mol) is a stable isotope-labeled analog of the synthetic progestin levonorgestrel, where six hydrogen atoms (³H) are replaced by deuterium (²H) at specific molecular positions. Its systematic IUPAC name is (8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4,6,6,10-d₆. Synonymous designations include D-(-)-Norgestrel-d6 and Levonorgestrel-D6, reflecting its stereochemistry and isotopic substitution pattern [3] [4]. The deuteration occurs at metabolically vulnerable sites (e.g., C2, C4, C6, C10), strategically chosen to minimize isotopic exchange and maximize biochemical stability. This structural conservation ensures near-identical physicochemical properties to non-deuterated levonorgestrel, with alterations limited to minor differences in bond vibration energies (C-D bonds are ~0.005 Å shorter than C-H bonds) and lipophilicity (ΔlogPₒcₜ = -0.006 per deuterium) [2].
Table 1: Key Chemical Properties of Levonorgestrel-d6
Property | Specification |
---|---|
Molecular Formula | C₂₁H₂₂D₆O₂ |
CAS Number | 2376035-98-0 |
Molecular Weight | 318.48 g/mol |
Isotopic Purity | ≥99% (typically) |
Functionality | Alkyne group (enables CuAAC click chemistry) |
Primary Application | Internal standard for LC-MS/MS bioanalysis |
The development of deuterated pharmaceuticals evolved from metabolic tracer studies in the 1960s (e.g., d₂-tyramine, d₃-morphine) to targeted "deuterium switches" for drug optimization. Early work capitalized on the deuterium kinetic isotope effect (DKIE), where the higher activation energy required to cleave C-D bonds (vs. C-H) slows metabolic degradation. The first FDA-approved deuterated drug, deutetrabenazine (2017), demonstrated reduced dosing frequency due to attenuated CYP2D6 metabolism—validating deuteration as a clinical strategy [2] [5].
Levonorgestrel-d6 emerged in this context as a research tool rather than a therapeutic candidate. Its design aligns with principles highlighted in landmark studies:
Table 2: Milestones in Deuterated Drug Development
Year | Event | Significance |
---|---|---|
1960s | First deuterated drug studies (tyramine, morphine) | Proof of concept for isotope effects |
2017 | FDA approval of deutetrabenazine | First deuterated drug; validated DKIE clinically |
2022 | Approval of deucravacitinib (de novo deuterated) | Shift from "deuterium switch" to novel agents |
2020s | Levonorgestrel-d6 as analytical standard | Enabled high-precision hormone quantification |
In LC-MS/MS bioanalysis, Levonorgestrel-d6 serves as an essential internal standard (IS) for quantifying endogenous or exogenous levonorgestrel in biological matrices. Its functions address critical analytical challenges:
A validated LC-MS/MS method for levonorgestrel in human plasma exemplifies its application:
Method Parameters: - Column: Kinetex C₁₈ (50 × 4.6 mm, 2.6 µm) - IS: Levonorgestrel-d6 (319.3 → 251.3 m/z) - LLOQ: 0.100 ng/mL (vs. 20.0 ng/mL upper limit) - Sample Volume: 500 µL plasma - Derivatization: Dansyl chloride for ethinyl estradiol (co-analyzed)
This method’s precision (<6.7% CV) hinges on the IS’s structural congruence with levonorgestrel, ensuring analogous extraction recovery and ionization efficiency [6]. The DKIE is minimized by avoiding deuteration at labile sites, preserving co-elution with the analyte—a balance critical for assay reliability.
Table 3: Mass Spectrometry Parameters for Levonorgestrel-d6 in LC-MS/MS
Parameter | Levonorgestrel-d6 | Levonorgestrel (Analyte) |
---|---|---|
Precursor Ion (m/z) | 319.3 | 313.3 |
Product Ion (m/z) | 251.3 | 245.3 |
Declustering Potential | 150 V | 150 V |
Collision Energy | 25 V | 25 V |
Beyond contraceptives monitoring, its alkyne group enables click chemistry applications (e.g., CuAAC with azide-functionalized probes), facilitating steroid-protein conjugate synthesis for immunoassays [3] [7]. This dual functionality—quantitative standard and chemical reagent—solidifies its versatility in biochemical research.
Concluding Remarks
Levonorgestrel-d6 exemplifies the strategic intersection of isotopic labeling and analytical science. Its development reflects broader trends in deuteration chemistry, from metabolic stabilization to precision measurement. As deuterated compounds evolve from therapeutic switches to novel agents and research tools, this progestin analog remains indispensable for advancing steroid bioanalysis—ensuring accuracy in pharmacokinetic studies, bioequivalence trials, and metabolic research.
CAS No.: 5287-45-6
CAS No.: 14476-25-6
CAS No.: 1349245-31-3
CAS No.: